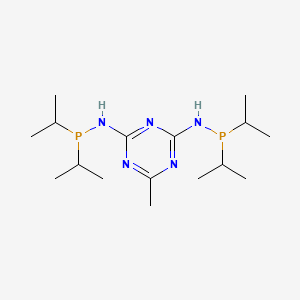
N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl, also known as Boc-Diazepane, is a novel chemical compound with a wide range of potential applications in scientific research and laboratory experiments. This compound has been studied extensively, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-documented. In
Applications De Recherche Scientifique
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores.
Mécanisme D'action
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This mechanism of action is thought to be responsible for its ability to catalyze organic reactions and to form coordination complexes.
Biochemical and Physiological Effects
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has been shown to have no significant biochemical or physiological effects in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has several advantages for laboratory experiments. It is easy to synthesize, has a low cost, and is stable under a wide range of conditions. In addition, it is non-toxic and does not have any significant biochemical or physiological effects. However, the compound is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl has potential applications in a variety of scientific research areas. It could be used as a substrate for the synthesis of polymers, as a ligand for the synthesis of coordination complexes, and as a catalyst for organic reactions. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic fluorophores. In addition, it could be used as a proton donor in the formation of hydrogen bonds between molecules. Finally, further research is needed to explore the potential of this compound in other areas, such as drug delivery, drug targeting, and nanotechnology.
Méthodes De Synthèse
N-Boc-3-(hydroxymethyl)-1,4-diazepane HCl is synthesized from the reaction of 1,4-diazepane with N-Boc-2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction is carried out at room temperature and yields a white solid. The solid is then purified by recrystallization in water and dried to obtain the desired compound.
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14;/h9,12,14H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIHFCMTNJOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














